4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid
Description
4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidine core. Key structural elements include:
- Methoxy group at position 4, which enhances lipophilicity and modulates electronic properties.
- Methyl group at position 2, contributing to steric effects and metabolic stability.
- Carboxylic acid at position 6, improving water solubility and enabling salt formation for pharmaceutical applications.
This compound is of interest in medicinal chemistry due to the structural versatility of the thienopyrimidine scaffold, which is known for antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C9H8N2O3S |
|---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
4-methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3S/c1-4-10-5-3-6(9(12)13)15-7(5)8(11-4)14-2/h3H,1-2H3,(H,12,13) |
InChI Key |
PAIGEVZGCIEBRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)OC)SC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate thieno and pyrimidine precursors under specific reaction conditions. The reaction typically involves the use of reagents such as methoxyamine and methylthio compounds, followed by cyclization and oxidation steps . Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit certain enzymes involved in disease progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
A. Thieno[3,2-d]pyrimidine Derivatives
4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid (): Replaces the 4-methoxy group with a hydroxyl group.
5-Methyl-4-(phenylamino)thieno[2,3-d]pyrimidine-6-carboxylic acid (): Substitutes the 4-methoxy group with a phenylamino moiety. Melting point: 178–180°C; yield: 99% . The phenylamino group may enhance π-π stacking interactions with biological targets.
B. Furo[3,2-d]pyrimidine Analogues
4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid (): Replaces the thiophene ring with a furan. Reduced aromaticity and altered electronic properties due to oxygen vs. sulfur heteroatoms. Boiling point: Not reported; storage: 2–8°C .
C. Pyrrolo[2,3-d]pyrimidine Derivatives
No biological data reported; used primarily as a synthetic intermediate .
Physicochemical Properties
Key Observations :
- Carboxylic acid derivatives (e.g., target compound, 16c) exhibit higher solubility than ester analogues.
- Methoxy and methyl groups balance lipophilicity and metabolic stability compared to halogenated or amino-substituted derivatives.
Gaps in Data :
- Limited biological data exist for the target compound. However, structurally related thienopyrimidines show promise in antimicrobial and anticancer research .
Biological Activity
4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid (CAS Number 1627203-67-1) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The chemical formula for this compound is with a molecular weight of 224.24 g/mol. The compound features a thieno[3,2-d]pyrimidine scaffold, which has been associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C9H8N2O3S |
| Molecular Weight | 224.24 g/mol |
| CAS Number | 1627203-67-1 |
Anticancer Properties
Research has indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds related to 4-Methoxy-2-methylthieno[3,2-d]pyrimidine have been shown to inhibit Mnk kinases, which play a crucial role in the phosphorylation of eIF4E—a process implicated in oncogenesis. In studies involving MV-4-11 cells, these compounds downregulated phosphorylated eIF4E and induced apoptosis through mechanisms involving Mcl-1 and cyclin D1 regulation .
Case Study: Mnk Inhibition
A docking study demonstrated that the compound effectively binds to the ATP site of Mnk2, stabilizing through hydrogen bonds and hydrophobic interactions. This interaction leads to reduced cell viability in cancer cell lines, indicating its potential as an anticancer agent .
Antiparasitic Activity
The thieno[3,2-d]pyrimidine derivatives have also been evaluated for their antiplasmodial activity against Plasmodium falciparum. A study reported that certain derivatives reduced the viability of erythrocytic stages of the parasite significantly at concentrations as low as 3 µM. The lead compounds exhibited comparable efficacy to established antimalarial drugs like chloroquine .
Table: Antiplasmodial Activity of Thieno[3,2-d]pyrimidines
| Compound ID | EC50 (µg/mL) | Comparison Drug | ED50 (mg/kg) |
|---|---|---|---|
| Compound 56i | 0.563 | Chloroquine | 2.95 |
| Compound 56j | 0.500 | Chloroquine | 2.53 |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications at specific positions on the thieno[3,2-d]pyrimidine scaffold can significantly influence biological activity. For example:
- Substituents at Position 6 : Para-substitution with phenyl rings enhances activity against P. falciparum.
- Alkyl Chain Modifications : Introducing aminoalkyl chains at position 4 generally decreases activity unless specific groups like aminopiperidine or alkylmorpholine are used .
Safety and Toxicity
While exploring the biological activities of these compounds, safety assessments have also been conducted. In vitro tests on normal human mammary epithelial cells (MCF-10A) revealed that certain derivatives exhibited low cytotoxicity compared to their anticancer counterparts . This suggests a favorable therapeutic index for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
